molecular formula C17H19F3N2O7 B1398304 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid CAS No. 1354484-53-9

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid

Cat. No. B1398304
CAS RN: 1354484-53-9
M. Wt: 420.3 g/mol
InChI Key: MUEKRMPXOVXPFC-JQWIXIFHSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H19F3N2O7 and its molecular weight is 420.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption and Environmental Persistence

  • Phenoxy Herbicides Sorption to Soil : A study reviewed the sorption experiments of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, highlighting their high solubility in water and weak absorption in soil, making them environmentally persistent and mobile. The sorption to soil can be influenced by soil parameters such as pH, organic carbon content, and iron oxides presence (Werner, Garratt, & Pigott, 2012).

Degradation and Environmental Impact

  • Degradation of Nitisinone : A study on nitisinone, which contains a similar nitro and trifluoromethyl group, focused on its stability and degradation pathways. It was found that stability increases with pH, and two major stable degradation products were identified. This research contributes to understanding the environmental behavior and potential risks of similar compounds (Barchańska et al., 2019).

Chemical Reactions and Synthesis

  • Nitrile-Stabilized Carbanions : Research into nitrile-stabilized carbanions, which are crucial in organic synthesis for carbon-carbon bond formation, could be relevant to understanding the synthesis pathways and reactions involving the tert-butoxycarbonyl and nitro groups present in the compound of interest. These carbanions are utilized in various substitution and addition reactions, highlighting their versatility in synthesizing complex organic compounds (Arseniyadis, Kyler, & Watt, 1984).

Environmental and Toxicological Studies

  • Environmental Water Pollution and Ecotoxicity : Studies on similar compounds such as 4-tert-Octylphenol review the environmental occurrence, fate, and ecotoxicity of alkylphenols, which share structural similarities with the tert-butoxycarbonyl group. These compounds are degradation products of surfactants and exhibit significant toxicity and environmental persistence, providing insights into the environmental impact and treatment challenges of structurally related compounds (Olaniyan et al., 2020).

properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O7/c1-16(2,3)29-15(25)21-8-10(7-12(21)14(23)24)28-13-5-4-9(17(18,19)20)6-11(13)22(26)27/h4-6,10,12H,7-8H2,1-3H3,(H,23,24)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEKRMPXOVXPFC-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401107661
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[2-nitro-4-(trifluoromethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354484-53-9
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[2-nitro-4-(trifluoromethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354484-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[2-nitro-4-(trifluoromethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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